2-Oxabicyclo(2.2.1)heptan-6-on
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Overview
Description
“2-Oxabicyclo(2.2.1)heptan-6-on”, also known as “7-Oxabicyclo[2.2.1]heptane” or “1,4-Epoxycyclohexane”, is an organic compound . It’s a type of oxabicycloheptane, which are cyclic ethers that are important intermediates in chemical processes such as combustion, photochemical oxidation, and biological degradation of hydrocarbons .
Synthesis Analysis
The synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives often involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . A key synthesis step for related compounds involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
Molecular Structure Analysis
The molecular structure of 7-oxabicyclo[2.2.1]heptane has been analyzed using density functional methods . The compound has a molecular weight of 98.14 and its empirical formula is C6H10O . The InChI key for this compound is YPWFNLSXQIGJCK-OLQVQODUSA-N .
Chemical Reactions Analysis
Bicyclic epoxides like 7-oxabicyclo[2.2.1]heptane are formed as intermediates in the synthesis of natural products with biological interest . They are also used as templates to achieve stereoselective functional groups for the synthesis of many natural products .
Physical And Chemical Properties Analysis
7-Oxabicyclo[2.2.1]heptane has a refractive index of 1.448 (lit.), a boiling point of 119 °C/713 mmHg (lit.), and a density of 0.968 g/mL at 25 °C (lit.) . Its thermochemical properties, including enthalpy of formation, entropy, and heat capacity, have been calculated using density functional methods .
Scientific Research Applications
1. Bioisostere in Drug Discovery
- Application Summary : 2-Oxabicyclo[2.2.2]octane has been identified as a new bioisostere of the phenyl ring, a common structural element in chemistry. It has been incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) instead of the phenyl ring .
- Methods of Application : The key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .
- Results : In Imatinib, such replacement leads to improvement of physicochemical properties: increased water solubility, enhanced metabolic stability, and reduced lipophilicity. In Vorinostat, such replacement results in a new bioactive analog of the drug .
2. Thermochemistry of Oxabicyclo-Heptanes
- Application Summary : The thermochemical properties of 7-oxabicyclo[2.2.1]heptane and its derivatives have been studied .
- Methods of Application : Molecular structures and vibration frequencies for 7-oxabicyclo[2.2.1]heptane and its derivatives are calculated at the level of theory .
- Results : Enthalpies of formation are determined at calculation level using isodesmic and homodesmic working reactions with the known enthalpies of reference species .
3. Substrate for Enzyme Specificity Investigation
- Application Summary : 7-Oxabicyclo[4.1.0]heptan-2-one has been used as a substrate to investigate the substrate specificity of purified recombinant NADPH-dependent 3-quinuclidinone reductases from Microbacterium luteolum JCM 9174 for the reductive reaction of ketones .
- Methods of Application : The compound was employed as a substrate in enzymatic reactions .
- Results : The study provided insights into the substrate specificity of the enzyme .
4. Polymerization
- Application Summary : 2-methylidene- 7-oxanorbornane, a derivative of 7-oxanorbornane, has been used in radical-induced alkene polymerizations .
- Methods of Application : The compound is used as a monomer in radical-induced polymerization reactions .
- Results : The polymerization of this compound leads to the formation of useful polymers .
5. Herbicides
- Application Summary : Some derivatives of 7-oxanorbornane have been found to be bioactive and used as herbicides .
- Methods of Application : These compounds are applied to plants to control or kill unwanted vegetation .
- Results : The application of these compounds as herbicides has been found to be effective .
6. Anticapsin Analog
- Application Summary : 7-Oxabicyclo [4.1.0]heptan-2-one has been reported as an anticapsin analog .
- Methods of Application : This compound is used in biochemical studies as an analog of anticapsin .
- Results : The use of this compound as an anticapsin analog has provided insights into the biochemical properties of anticapsin .
7. Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
- Application Summary : A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has been used to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
- Methods of Application : This reaction proceeds efficiently with a broad array of substrates .
- Results : The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
8. Inhibition in T-Lymphocytes
- Application Summary : 7-Oxabicyclo[2.2.1]heptane has been reported to inhibit the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
- Methods of Application : This compound is used in biochemical studies as an inhibitor .
- Results : The use of this compound as an inhibitor has provided insights into the biochemical properties of interleukin-2 (IL2) gene expression .
Safety And Hazards
7-Oxabicyclo[2.2.1]heptane is classified as a flammable liquid (Category 2) according to the 2012 OSHA Hazard Communication Standard . It has a flash point of 13 °C and is recommended to be stored in a well-ventilated place and kept cool . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
Future Directions
The use of 7-oxabicyclo[2.2.1]heptane and similar compounds as bioisosteres in drug discovery projects suggests potential future directions in medicinal chemistry and agrochemistry . The development of new synthesis methods and the exploration of novel structures with improved physicochemical profiles are areas of ongoing research .
properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-1-4-2-6(5)8-3-4/h4,6H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSRCTUGTARZBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)C1OC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxabicyclo(2.2.1)heptan-6-on | |
CAS RN |
34108-25-3 |
Source
|
Record name | 2-oxabicyclo[2.2.1]heptan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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